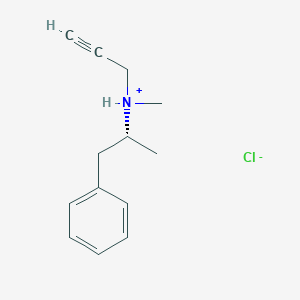

Selegiline hydrochloride

Descripción general

Descripción

El hidrocloruro de selegilina es un inhibidor selectivo e irreversible de la monoaminooxidasa tipo B (MAO-B). Se utiliza principalmente en el tratamiento de la enfermedad de Parkinson y el trastorno depresivo mayor. Al inhibir la MAO-B, el hidrocloruro de selegilina ayuda a aumentar los niveles de dopamina en el cerebro, lo cual es crucial para controlar los síntomas de la enfermedad de Parkinson .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El hidrocloruro de selegilina se puede sintetizar mediante la reacción de 2-metilamino-1-fenilpropano con bromuro de propargilo en presencia de carbonato de potasio. La reacción se lleva a cabo típicamente en disolventes como cloroformo, cloruro de metileno, metanol o dimetilformamida a temperaturas que van desde 5 °C hasta el punto de ebullición de la mezcla de reacción. La base resultante se convierte entonces en la sal de hidrocloruro utilizando cloruro de hidrógeno en isopropanol .

Métodos de Producción Industrial: La producción industrial del hidrocloruro de selegilina sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Alkylation of Levomethamphetamine

The foundational synthesis involves the alkylation of levomethamphetamine with propargyl bromide . This reaction introduces the propargyl group (propynyl) to the nitrogen atom of the amphetamine derivative .

Key Reaction Details :

-

Reagents : Levomethamphetamine (L-methamphetamine), propargyl bromide.

-

Conditions : Typically performed in a polar solvent (e.g., ethanol) under basic conditions.

-

Product : Selegiline (L-deprenyl), which is subsequently converted to its hydrochloride salt.

Multi-Step Process via Reduction and Methylation

A patented method (CN110668951A) outlines a six-step synthesis :

-

Reduction and ring opening of intermediate compounds using reducing agents like lithium aluminum hydride.

-

Methylation of the resulting compound (7) with methylating agents.

-

Salification with concentrated HCl or HCl-alcohol solutions to form the hydrochloride salt.

Critical Steps and Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 4 | Reducing agent (e.g., LiAlH₄), solvent (toluene/THF) | Reduction and ring opening |

| 5 | Methylating agent (1:1–5 molar ratio) | Methylation to form selegiline |

| 6 | HCl or HCl-alcohol solution (1:1–10 ratio) | Formation of hydrochloride salt |

Conversion of Hydrochloride Salt to Base

A method (US10597351B2) describes converting this compound to its base form using an aqueous base (e.g., K₂CO₃) without organic solvents :

-

Reaction : this compound + aqueous base → Selegiline base + HCl gas.

-

Advantages : Avoids hazardous distillation, ensures high purity, and complies with regulatory standards.

Metabolism of this compound

Selegiline undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. Key pathways include:

Primary Metabolic Pathways

-

N-Demethylation :

-

N-Depropargylation :

-

Secondary Metabolism :

Key Enzymes and Their Roles

| Enzyme | Role |

|---|---|

| CYP2B6 | Primary enzyme for N-demethylation and N-depropargylation |

| CYP2C19 | Assists in N-depropargylation and metabolizes DMS to L-A |

| CYP3A4/5 | Minor involvement, not clinically significant |

Inhibition of Cytochrome P450 Enzymes

Selegiline acts as a mechanism-based inhibitor (suicide inhibitor) of several CYP enzymes, notably:

-

CYP2B6 : Strong inhibition in vitro, potentially affecting bupropion metabolism .

-

CYP2A6 : Inhibits nicotine metabolism, increasing exposure .

-

CYP1A2 : Contributes to selegiline’s self-inhibition during metabolism .

Tyramine-Related Hypertensive Reactions

At high doses, selegiline loses selectivity for MAO-B, inhibiting MAO-A and risking hypertensive crises with tyramine-rich foods .

Aplicaciones Científicas De Investigación

FDA-Approved Indications

Selegiline is primarily approved for the following conditions:

- Parkinson's Disease : As an adjunct therapy to levodopa, selegiline helps manage symptoms in patients with Parkinson's disease. It enhances dopaminergic activity, potentially delaying the need for levodopa therapy .

- Major Depressive Disorder : The transdermal patch formulation of selegiline is indicated for treating MDD in adults, providing a non-invasive delivery method that bypasses first-pass metabolism, thus improving bioavailability .

Off-Label Uses

Selegiline is also utilized off-label for several conditions:

- Alzheimer's Disease : Some studies suggest potential benefits in cognitive function, although results are inconsistent .

- Attention Deficit Hyperactivity Disorder (ADHD) : Selegiline has been explored as a treatment option due to its dopaminergic effects .

- Substance Use Disorders : Research indicates that selegiline may help reduce cravings and withdrawal symptoms in patients with substance use disorders .

Parkinson's Disease

A systematic review analyzing 27 randomized controlled trials (RCTs) found that selegiline significantly improved the Unified Parkinson's Disease Rating Scale (UPDRS) scores over time compared to placebo. The mean differences in UPDRS scores were notable at various intervals, indicating sustained efficacy throughout treatment duration .

Major Depressive Disorder

In clinical trials evaluating the transdermal patch formulation, patients exhibited significant improvements in depressive symptoms compared to those receiving placebo. The patch's delivery method minimized side effects commonly associated with oral administration .

Neuroprotective Effects

Research has highlighted selegiline's potential neuroprotective properties through its ability to reduce oxidative stress. In a study involving untreated Parkinson's disease patients, those receiving selegiline demonstrated a 57% reduction in disability progression compared to controls over 12 months .

Innovative Delivery Methods

Recent studies have explored novel delivery systems for selegiline:

- Nanoemulsion Formulations : Research on nanoemulsion systems for intranasal delivery has shown enhanced bioavailability and therapeutic effects compared to traditional oral administration. This method could potentially improve patient outcomes by bypassing first-pass metabolism and enhancing drug absorption directly into the central nervous system .

- Buccal Tablets : Development of mucoadhesive buccal tablets using thiolated polymers has demonstrated improved drug release profiles and mucoadhesion, suggesting a promising alternative for systemic delivery of selegiline in Parkinson's disease management .

Summary Table of Applications

| Application | Indication Type | Evidence Level |

|---|---|---|

| Parkinson's Disease | FDA-approved | Strong |

| Major Depressive Disorder | FDA-approved | Moderate |

| Alzheimer's Disease | Off-label | Variable |

| Attention Deficit Hyperactivity | Off-label | Emerging |

| Substance Use Disorders | Off-label | Emerging |

Mecanismo De Acción

El hidrocloruro de selegilina ejerce sus efectos inhibiendo selectivamente e irreversiblemente la monoaminooxidasa tipo B (MAO-B). Esta inhibición evita la degradación de la dopamina en el cerebro, aumentando así sus niveles y mejorando la actividad dopaminérgica. El compuesto se une a la MAO-B dentro de las vías nigroestriatales del sistema nervioso central, bloqueando el metabolismo microsomal de la dopamina .

Compuestos Similares:

Rasagilina: Otro inhibidor de la MAO-B utilizado en el tratamiento de la enfermedad de Parkinson.

Fenelzina: Un inhibidor no selectivo de la monoaminooxidasa utilizado como antidepresivo.

Tranilcipromina: Otro inhibidor no selectivo de la monoaminooxidasa utilizado para la depresión.

Comparación: El hidrocloruro de selegilina es único en su inhibición selectiva de la MAO-B, lo que lo hace particularmente eficaz en el aumento de los niveles de dopamina sin los graves efectos secundarios asociados a los inhibidores no selectivos de la MAO. A diferencia de la rasagilina, el hidrocloruro de selegilina también tiene propiedades neuroprotectoras y se utiliza en el tratamiento del trastorno depresivo mayor .

Comparación Con Compuestos Similares

Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

Phenelzine: A non-selective monoamine oxidase inhibitor used as an antidepressant.

Tranylcypromine: Another non-selective monoamine oxidase inhibitor used for depression.

Comparison: Selegiline hydrochloride is unique in its selective inhibition of MAO-B, which makes it particularly effective in increasing dopamine levels without the severe side effects associated with non-selective MAO inhibitors. Unlike rasagiline, this compound also has neuroprotective properties and is used in the treatment of major depressive disorder .

Actividad Biológica

Selegiline hydrochloride, also known as L-deprenyl, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). It is primarily used in the treatment of Parkinson's disease and has shown various biological activities that contribute to its therapeutic effects. This article provides an in-depth examination of its biological activity, pharmacokinetics, efficacy in clinical settings, and potential neuroprotective effects.

Selegiline's primary mechanism involves the inhibition of MAO-B, which is responsible for the catabolism of dopamine in the brain. By inhibiting this enzyme, selegiline increases dopamine levels in the substantia nigra, which is crucial for motor control. At higher doses, selegiline also inhibits MAO-A, leading to increased levels of serotonin and norepinephrine, thereby enhancing mood and cognitive function .

Key Actions:

- Dopamine Increase : Enhances dopamine availability by inhibiting its breakdown.

- Neuroprotective Effects : Promotes neurotrophin production (e.g., BDNF) that protects neurons from inflammatory processes .

- Catecholaminergic Activity Enhancement : Increases the release of norepinephrine and dopamine through additional pathways .

Pharmacokinetics

Selegiline has a unique pharmacokinetic profile characterized by low oral bioavailability due to extensive first-pass metabolism. The key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 10% |

| Volume of Distribution | 1854 L |

| Clearance | 59 L/min |

| Half-life | ~1.5 hours |

| Peak Plasma Concentration | ~2 µg/L (after 10 mg dose) |

Following administration, selegiline is metabolized into several active metabolites, including desmethylselegiline, which also exhibits MAO-B inhibitory properties .

Clinical Efficacy

Selegiline has been extensively studied for its efficacy in treating Parkinson's disease. A systematic review of randomized controlled trials (RCTs) found that selegiline significantly improves motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). The results indicate that the efficacy increases with prolonged treatment duration:

| Duration (Months) | Mean Difference in UPDRS Score (95% CI) |

|---|---|

| 1 | -3.56 (-6.67, -0.45) |

| 3 | -3.32 (-3.75, -2.89) |

| 6 | -7.46 (-12.60, -2.32) |

| 12 | -5.07 (-6.74, -3.41) |

| 48 | -8.78 (-13.75, -3.80) |

| 60 | -11.06 (-16.19, -5.94) |

Despite its efficacy, selegiline is associated with a higher risk of adverse events compared to placebo, particularly neuropsychiatric disorders .

Case Studies and Observational Findings

Several observational studies have highlighted the benefits and risks associated with selegiline treatment:

- Improvement in Cognitive Functions : A study indicated that selegiline improved attention and episodic memory in patients with Parkinson's disease and early Alzheimer's disease .

- Adverse Effects : A significant percentage of patients reported neuropsychiatric side effects during treatment (31.6% vs. 26.7% in placebo), emphasizing the need for careful monitoring .

Neuroprotective Properties

Research suggests that selegiline may exert neuroprotective effects beyond its role as an MAO-B inhibitor:

- Antioxidative Effects : Selegiline has been shown to increase superoxide dismutase activity in animal models, contributing to its protective role against oxidative stress .

- Mitochondrial Protection : Studies indicate that selegiline can inhibit mitochondrial permeability transition pore opening, which is linked to apoptosis in neurons .

Propiedades

IUPAC Name |

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYETZZCWLLUHIJ-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)N(C)CC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14611-51-9 (Parent) | |

| Record name | Selegiline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9044584 | |

| Record name | Selegiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681709 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

The action of selegiline is thought to be related to its irreversible inhibition of monoamine oxidase type B (MAO B), the major form of the enzyme in the human brain. MAO B, which is involved in the oxidative deamination of dopamine in the brain, is inhibited when selegiline binds covalently and stoichiometrically to the isoalloxazine flavin adenine dinucleotide (FAD) at its active center. Administration of 10 mg of selegiline a day produces almost complete inhibition of MAO B in the brain. Selegiline becomes a nonselective inhibitor of all monamine oxidase (MAO) at higher doses, possibly at 20 to 40 mg a day. At these doses, tyramine-mediated hypertensive reaction with MAO A blockade ("cheese reactions") may occur. /Selegiline/, Selegiline (or its metabolites) may also act through other mechanisms to increase dopaminergic activity, including interfering with dopamine reuptake at the synapse. /Selegiline/, The mechanism of action of selegiline is complex and cannot be explained solely by its MAO-B inhibitory action. Pretreatment with selegiline can protect neurons against a variety of neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6 tetrahydropyridine (MPTP), 6-hydroxydopamine, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4), methyl-beta-acetoxyethyl-2-chloroethylamine (AF64A), and 5,6-dihydroxyserotonin, which damage dopaminergic, adrenergic, cholinergic, and sertoninergic neurons, respectively. Selegiline produces an amphetamine-like effect, enhances the release of dopamine, and blocks the reuptake of dopamine. It stimulates gene expression of L-aromatic amino acid decarboxylase, increases striatal phenylethylamine levels, and activates dopamine receptors. Selegiline reduces the production of oxidative radicals, up-regulates superoxide dismutase and catalase, and suppresses nonenzymatic and iron-catalyzed autooxidation of dopamine. Selegiline compensates for loss of target-derived trophic support, delays apoptosis in serum-deprived cells, and blocks apoptosis-related fall in the mitochondrial membrane potential. Most of the aforementioned properties occur independently of selegiline's efficacy to inhibit MAO-B. /Selegiline/, Selegiline is a selective inhibitor of monoamine oxidase-B (MAO-B) at a dose of 10 mg/day and is given to patients with Parkinson's disease as an adjunct to levodopa therapy. By inhibiting MAO-B, selegiline increases the dopamine levels in the substantia nigra. Selegiline also blocks dopamine re-uptake from the synaptic cleft, thus increasing the dopamine concentrations in the brain. ... /Selegiline/, For more Mechanism of Action (Complete) data for SELEGILINE HYDROCHLORIDE (6 total), please visit the HSDB record page. | |

| Record name | SELEGILINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

14611-52-0 | |

| Record name | Selegiline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14611-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selegiline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selegiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneethanamine, N,α-dimethyl-N-2-propyn-1-yl-, hydrochloride (1:1), (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELEGILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W731X367Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELEGILINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

141-142 °C | |

| Record name | SELEGILINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.